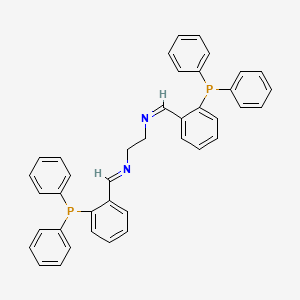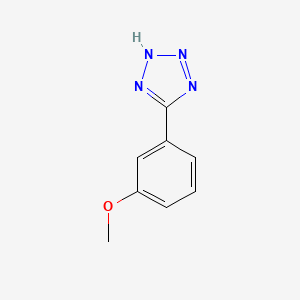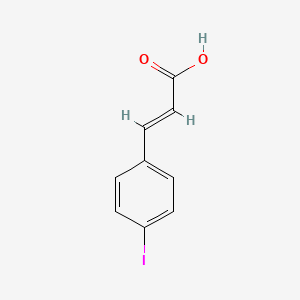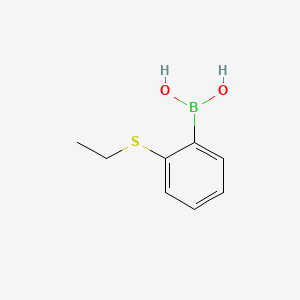
(4-Bromophenyl)(cyclopropyl)methanamine
Overview
Description
“(4-Bromophenyl)(cyclopropyl)methanamine” is a chemical compound with the CAS Number: 90868-92-1 . It has a molecular weight of 226.12 . The IUPAC name for this compound is (4-bromophenyl) (cyclopropyl)methanamine . It is typically stored at 4°C and protected from light . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(4-Bromophenyl)(cyclopropyl)methanamine” is 1S/C10H12BrN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Bromophenyl)(cyclopropyl)methanamine” is a liquid at room temperature . It has a molecular weight of 226.12 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis of δ-Opioid Receptor Ligands
(4-Bromophenyl)(cyclopropyl)methanamine: has been utilized in the synthesis of ligands for the δ-opioid receptor . These receptors are significant in the field of neuroscience and pharmacology as they are involved in modulating pain and mood. The compound serves as a precursor in the chemical synthesis of these ligands, which can lead to the development of new analgesics with potentially fewer side effects compared to traditional opioids.
Antifungal Agent Development
The compound is also used in the creation of antifungal agents . Its structural properties allow it to be incorporated into molecules designed to target and inhibit the growth of fungal pathogens. This application is particularly relevant in the medical field, where there is a constant need for new and effective treatments against fungal infections.
Material Science Research
In material science, (4-Bromophenyl)(cyclopropyl)methanamine can be a valuable intermediate in the synthesis of novel materials . Scientists can explore its incorporation into polymers or other materials to modify their properties, such as increasing thermal stability or altering electrical conductivity.
Analytical Chemistry
This compound can play a role in analytical chemistry as a standard or reagent . Its well-defined structure and properties make it suitable for use in calibrating instruments or as a comparison standard in various chemical analyses.
Chromatography
(4-Bromophenyl)(cyclopropyl)methanamine: may be used in chromatography, a technique for separating mixtures . It could serve as a component in the development of chromatographic methods, aiding in the purification or identification of substances.
Chemical Synthesis
The compound is a versatile building block in chemical synthesis . It can be used to construct a wide array of chemical entities, ranging from small molecules to complex organic compounds. Its bromine atom makes it particularly useful in cross-coupling reactions, which are pivotal in creating new carbon-carbon bonds.
Safety and Hazards
The compound is considered harmful and has the signal word “Warning” associated with it . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-bromophenyl)-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTNYXDVHSKCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398167 | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)(cyclopropyl)methanamine | |
CAS RN |
90868-92-1 | |
| Record name | 4-Bromo-α-cyclopropylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90868-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(cyclopropyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















